(Boc-trans-4-hydroxy-L-prolyl)-glycine
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Overview
Description
(Boc-trans-4-hydroxy-L-prolyl)-glycine is a compound that combines the protective group tert-butoxycarbonyl (Boc) with trans-4-hydroxy-L-proline and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Boc-trans-4-hydroxy-L-prolyl)-glycine typically involves the protection of the amino group of trans-4-hydroxy-L-proline with a Boc group, followed by coupling with glycine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Boc-trans-4-hydroxy-L-prolyl)-glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the trans-4-hydroxy-L-proline moiety can be oxidized to form a ketone.
Reduction: The carbonyl group in the Boc-protected amino acid can be reduced to form an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of the free amine.
Scientific Research Applications
(Boc-trans-4-hydroxy-L-prolyl)-glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of (Boc-trans-4-hydroxy-L-prolyl)-glycine involves its incorporation into peptides and proteins, where it can influence their structure and function. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the Boc group can be removed to yield the active peptide or protein .
Comparison with Similar Compounds
Similar Compounds
trans-4-hydroxy-L-proline: A key component of collagen, important for its structural role in connective tissues.
cis-4-hydroxy-L-proline: Another isomer of hydroxyproline with different structural properties.
N-Boc-trans-4-hydroxy-L-proline methyl ester: A similar compound used in peptide synthesis.
Uniqueness
(Boc-trans-4-hydroxy-L-prolyl)-glycine is unique due to its combination of the Boc-protected trans-4-hydroxy-L-proline and glycine, making it a versatile building block for peptide synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its significance .
Properties
Molecular Formula |
C12H20N2O6 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-[[(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C12H20N2O6/c1-12(2,3)20-11(19)14-6-7(15)4-8(14)10(18)13-5-9(16)17/h7-8,15H,4-6H2,1-3H3,(H,13,18)(H,16,17)/t7-,8+/m1/s1 |
InChI Key |
PPJWPPJPEZYHAO-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)NCC(=O)O)O |
Origin of Product |
United States |
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